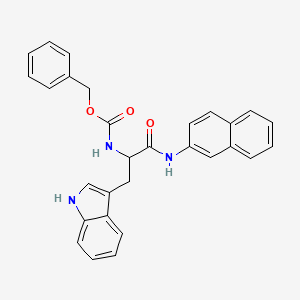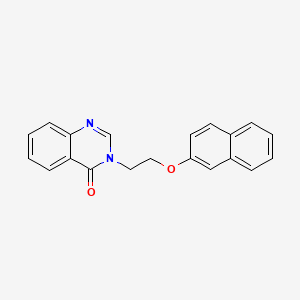
4(3H)-Quinazolinone, 3-(2-(2-naphthalenyloxy)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 3-(2-(2-naphthalenyloxy)ethyl)- is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring, with a naphthalenyloxyethyl side chain. The unique structure of this compound makes it a subject of interest in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(2-(2-naphthalenyloxy)ethyl)- typically involves multiple steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Naphthalenyloxyethyl Side Chain: The naphthalenyloxyethyl group is introduced via nucleophilic substitution reactions. This step often involves the reaction of a quinazolinone derivative with 2-(2-naphthalenyloxy)ethyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification steps like recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4(3H)-Quinazolinone, 3-(2-(2-naphthalenyloxy)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinazolinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazolinone core or the naphthalenyloxyethyl side chain.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, acetonitrile.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different chemical and physical properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4(3H)-Quinazolinone, 3-(2-(2-naphthalenyloxy)ethyl)- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. Researchers investigate its potential as an enzyme inhibitor or a ligand for receptor binding studies.
Medicine
In medicinal chemistry, 4(3H)-Quinazolinone, 3-(2-(2-naphthalenyloxy)ethyl)- is explored for its potential therapeutic properties. Compounds with similar structures have shown promise as anticancer, antiviral, and anti-inflammatory agents. Ongoing research aims to elucidate its pharmacological profile and therapeutic potential.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance of these materials, making them more durable and efficient.
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinone, 3-(2-(2-naphthalenyloxy)ethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This modulation can lead to changes in cellular processes and pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4(3H)-Quinazolinone, 3-(2-(2-phenoxy)ethyl)-: Similar structure but with a phenoxyethyl side chain instead of a naphthalenyloxyethyl group.
4(3H)-Quinazolinone, 3-(2-(2-biphenylyloxy)ethyl)-: Features a biphenylyloxyethyl side chain, offering different chemical properties.
4(3H)-Quinazolinone, 3-(2-(2-benzyloxy)ethyl)-: Contains a benzyloxyethyl side chain, which can influence its reactivity and biological activity.
Uniqueness
The presence of the naphthalenyloxyethyl side chain in 4(3H)-Quinazolinone, 3-(2-(2-naphthalenyloxy)ethyl)- imparts unique chemical and physical properties to the compound. This structural feature can enhance its interactions with biological targets and improve its stability in various environments, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
138841-14-2 |
|---|---|
Formule moléculaire |
C20H16N2O2 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
3-(2-naphthalen-2-yloxyethyl)quinazolin-4-one |
InChI |
InChI=1S/C20H16N2O2/c23-20-18-7-3-4-8-19(18)21-14-22(20)11-12-24-17-10-9-15-5-1-2-6-16(15)13-17/h1-10,13-14H,11-12H2 |
Clé InChI |
LPCHLQFOYKUQJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)OCCN3C=NC4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


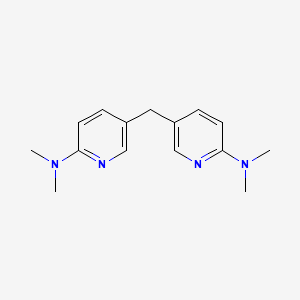
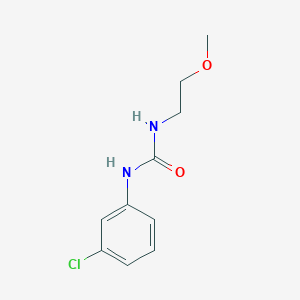
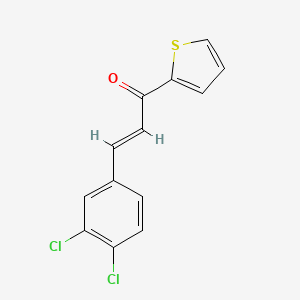
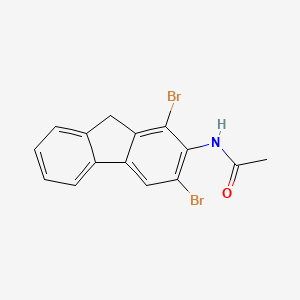
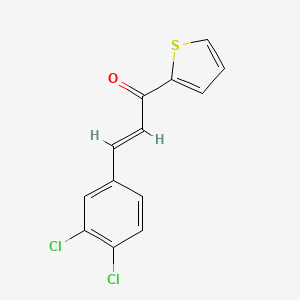
![2-[1-(2-Butenyl)-3-pentenyl]pyridine](/img/structure/B11953806.png)
![1-cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11953829.png)
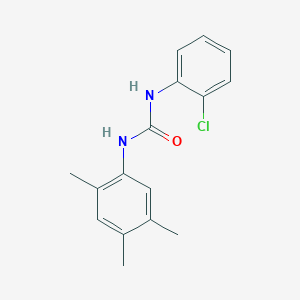


![N-(Benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B11953853.png)


